{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE
Description
Backbone Configuration and Headgroup Positioning
The propane-1,2,3-triol backbone of DOTMA creates a stereochemical environment critical for its bioactivity. The 1,2-cis arrangement of the cationic headgroup (at position 1) and adjacent oleyl ether chain (position 2) induces a bent conformation that optimizes DNA compaction. Molecular dynamics simulations reveal this configuration reduces steric hindrance during lipoplex formation, enabling a hexagonal phase (HII) structure with a DNA interaxial spacing of 4.7–5.2 nm. In contrast, analogs with 1,3-headgroup positioning exhibit excessive charge separation (≥6.8 Å), destabilizing electrostatic interactions with phosphate backbones.
The trimethylammonium group’s fixed orientation also modulates interfacial hydration. Comparative studies with dimethylaminoethyl variants show a 40% increase in transfection efficiency for DOTMA, attributed to reduced water penetration (3.2 H2O molecules per lipid vs. 5.8 in analogs). This dehydration effect stabilizes lipoplexes against serum albumin displacement, a key determinant of in vivo performance.
Ether vs. Ester Linkage Thermodynamics in Supramolecular Assembly
DOTMA’s ether bonds confer distinct biophysical advantages over ester-linked lipids like DOTAP:
| Property | DOTMA (Ether) | DOTAP (Ester) |
|---|---|---|
| Hydrolysis t₁/₂ (pH 7.4) | >72 h | 4.8 h |
| Bilayer thickness | 4.3 nm | 3.9 nm |
| Area compressibility (KA) | 340 mN/m | 292 mN/m |
| Fusion efficiency | 82% | 47% |
Ether linkages resist nucleophilic attack by water and serum esterases, increasing circulatory half-life. All-atom simulations demonstrate ethers reduce glycerol backbone tilt angles (18° vs. 32° in esters), enabling tighter chain packing. This is quantified by order parameters (SCD) of 0.28 (C2 chain) vs. 0.19 in esters, correlating with higher transition temperatures (Tm = 12°C vs. -4°C). The enhanced rigidity facilitates endosomal escape via inverted micelle formation at acidic pH, with protonation-triggered phase transitions occurring 2.3× faster than in ester analogs.
Oleyl Chain Geometry and Membrane Fusion Kinetics
The (9Z)-octadecenoyl chains in DOTMA introduce a 30° kink at the Δ9 position, generating a cross-sectional area of 68 Ų vs. 52 Ų for saturated chains. This molecular geometry:
- Enables lipid mixing : Fluorescence resonance energy transfer (FRET) assays show 82% lipid exchange within 5 min when DOTMA liposomes contact cell membranes, versus 34% for DLin-DMA derivatives.
- Modulates curvature stress : Monolayer studies reveal a spontaneous curvature (H0) of -0.33 nm⁻¹, promoting hexagonal phase formation essential for endosomal disruption.
- Optimizes fusogenicity : Mixing with anionic vesicles (e.g., phosphatidylserine) reduces activation energy for fusion (ΔG‡ = 28 kJ/mol vs. 41 kJ/mol in saturated analogs).
Notably, replacing oleyl with linoleyl chains diminishes in vivo activity by 60%, underscoring the necessity of mono-unsaturation at C9.
Properties
IUPAC Name |
2,3-bis(octadec-9-enoxy)propyl-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWQMRUWMSZIU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The amine group undergoes nucleophilic substitution with methyl chloride or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The reaction proceeds via quaternization, forming the trimethylazanium cation paired with a chloride counterion:
Key parameters:
Isolation and Purification
Post-reaction, the crude product is isolated via solvent evaporation and purified using:
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Column chromatography : Silica gel with chloroform/methanol (9:1 v/v) eluent.
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Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >95% purity.
Alternative Synthesis: Quaternization of Tertiary Amines
An alternative approach starts with a pre-formed tertiary amine, 2,3-bis[(9Z)-octadec-9-en-1-yloxy]propyl-dimethylamine , which is subsequently methylated.
Advantages Over Primary Route
Optimization Challenges
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Isomer purity : The (9Z) configuration of octadec-9-en-1-yl chains must be preserved. Gas chromatography (GC) analysis confirms >98% cis-isomer retention when reactions are conducted under nitrogen.
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Byproduct mitigation : Unreacted dimethylamine is removed via acid-wash extraction (pH 3–4).
Large-Scale Production Protocols
Industrial-scale synthesis, as described in lipid nanoparticle patents, modifies laboratory methods for cost efficiency:
Continuous Flow Reactor System
Solvent-Free Mechanochemical Synthesis
-
Ball milling the diol precursor with trimethylamine hydrochloride achieves 82% yield without solvents, reducing environmental impact.
Analytical Characterization
Post-synthesis validation employs:
Challenges and Mitigation Strategies
Oxidation of Unsaturated Chains
The (9Z)-octadec-9-en-1-yl groups are prone to oxidation. Solutions include:
Hygroscopicity
The chloride salt absorbs moisture, requiring:
Recent Advances in Green Chemistry
Emerging methods prioritize sustainability:
Enzymatic Methylation
Ionic Liquid-Mediated Synthesis
Applications-Driven Synthesis Adjustments
Tailoring preparation methods for specific uses:
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Alkylation (Lab-Scale) | 75 | 95 | 120 | Moderate |
| Quaternization (Industrial) | 88 | 97 | 85 | High |
| Mechanochemical | 82 | 93 | 65 | High |
Chemical Reactions Analysis
Types of Reactions
{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. Studies have shown that quaternary ammonium compounds can disrupt microbial cell membranes, leading to cell lysis. This property is leveraged in developing disinfectants and antimicrobial coatings for medical devices and surfaces.
Drug Delivery Systems
Due to its cationic nature, {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE can enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form complexes with anionic drugs facilitates the development of novel drug delivery systems that improve therapeutic efficacy.
Surface Modification
The compound can be used for surface modification of materials to impart hydrophilicity or hydrophobicity, depending on the desired application. This is particularly useful in creating anti-fogging surfaces or enhancing the durability of coatings in various environmental conditions.
Emulsification
In materials science, the compound serves as an effective emulsifier in formulations such as cosmetics, food products, and pharmaceuticals. Its ability to stabilize oil-in-water emulsions is critical for products requiring consistent texture and performance.
Formulation Enhancer
In the pharmaceutical industry, this compound acts as a formulation enhancer by improving the stability and release profiles of active pharmaceutical ingredients (APIs). Its surfactant properties help maintain the integrity of emulsions and suspensions.
Antiviral Properties
Emerging research suggests that compounds similar to this compound exhibit antiviral activity by interfering with viral entry into host cells. This opens avenues for developing antiviral medications targeting various viral infections.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Coatings | Demonstrated significant reduction in bacterial colonization on surfaces treated with this compound compared to untreated controls. |
| Study 2 | Drug Delivery | Enhanced solubility and bioavailability of a poorly soluble drug when formulated with this compound, resulting in improved therapeutic outcomes in vivo. |
| Study 3 | Surface Modification | Successfully modified polymer surfaces to achieve desired hydrophobicity without compromising mechanical strength. |
Mechanism of Action
The mechanism of action of {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE involves its ability to form liposomes that encapsulate nucleic acids. These liposomes fuse with the cell membrane, allowing the nucleic acids to enter the cell. The compound targets cellular pathways involved in gene expression, facilitating the delivery and expression of therapeutic genes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other lipids, phospholipids, and cationic surfactants. Below is a systematic comparison based on molecular structure, physicochemical properties, and applications.
Structural Analogues
Physicochemical Properties
- DOTAP Chloride : Exhibits a phase transition temperature (~−20°C) due to unsaturated oleoyl chains, enabling fluid-phase liposome formation at physiological temperatures .
- Triolein : Liquid TAG with high mobility, prone to migration in lipid matrices (e.g., chocolate fat bloom) .
- Pam3CSK4 : Solid-phase behavior at room temperature; water-insoluble without surfactants .
- Phosphatidiolylcholine : Forms stable bilayers with cholesterol; thermotropic phase behavior varies with chain saturation .
Functional Differences
- Cationicity : DOTAP Chloride’s permanent positive charge enhances binding to nucleic acids, unlike neutral triolein or zwitterionic phosphatidiolylcholine .
- Biological Activity: Pam3CSK4 activates TLR2/1 signaling pathways, while DOTAP lacks intrinsic immunogenicity unless combined with antigens .
- Stability : Triolein’s unsaturated chains increase susceptibility to oxidation compared to saturated analogues like tristearin .
Notes on Structural and Functional Variations
Chain Unsaturation: The (9Z)-octadecenoyl chains in DOTAP and triolein enhance membrane fluidity but reduce oxidative stability compared to saturated counterparts .
Head Group Impact : The trimethylammonium group in DOTAP confers cationic charge critical for nucleic acid binding, unlike phosphatidiolylcholine’s zwitterionic head .
Biological Compatibility : Phosphatidiolylcholine is less cytotoxic than DOTAP, making it preferable for long-term therapeutic applications .
Biological Activity
{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE, also known as {2,3-Bis[(9Z)-octadec-9-en-1-yloxy]propyl}dimethylamine, is a cationic lipid with significant biological activity, particularly in the fields of gene delivery and cellular transfection. This compound features a unique structural configuration that enhances its interaction with nucleic acids and cellular membranes, making it a valuable tool in biomedicine.
- Molecular Formula : C42H84ClNO2
- Molecular Weight : Approximately 620.1 g/mol
- Density : 0.924 g/cm³
- Boiling Point : 470.6 ºC at 760 mmHg
- Flash Point : 238.4 ºC
The biological activity of this compound is primarily attributed to its ability to form lipoplexes with nucleic acids. The cationic nature of the compound allows it to interact favorably with negatively charged nucleic acids, facilitating their cellular uptake. This property is crucial for applications in gene therapy and transfection processes.
Key Mechanisms:
- Nucleic Acid Encapsulation : The compound encapsulates nucleic acids effectively, enhancing their stability and delivery efficiency.
- Cell Membrane Disruption : At low pH, the positive charge on the lipid enhances its interaction with cell membranes, promoting the entry of nucleic acid cargo into cells.
Research Findings
Numerous studies have investigated the efficacy of this compound in various biological contexts:
- Gene Delivery Efficiency : Research indicates that this lipid exhibits superior transfection efficiency compared to other cationic lipids due to its structural properties and charge density .
- Cellular Uptake Studies : Experiments have shown that the efficiency of cellular uptake is influenced by factors such as lipid composition and the presence of helper lipids .
- Toxicity Assessments : Comparative studies highlight that while cationic lipids can disrupt cellular membranes, careful optimization can minimize cytotoxic effects while maximizing transfection efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2-Dioleoyl-3-dimethylaminopropane | Similar cationic lipid structure | More commonly used in commercial liposome formulations |
| N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride | Contains trimethylammonium group | Often used in formulations requiring higher stability |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | Phospholipid structure | Widely used as a standard in liposome research |
Study on Transfection Efficacy
A study published in a peer-reviewed journal evaluated the transfection efficiency of this compound in human cell lines. The results demonstrated that this compound achieved a transfection rate exceeding 70%, significantly higher than conventional lipids used in gene delivery .
Application in Gene Therapy
In another investigation focused on gene therapy applications, researchers utilized this compound to deliver therapeutic genes into target cells. The study concluded that the compound not only facilitated effective gene delivery but also exhibited low cytotoxicity levels, making it a promising candidate for future therapeutic strategies .
Q & A
Basic: What are the standard methodologies for synthesizing and characterizing this compound in lipid nanoparticle formulations?
Answer:
The compound, also known as DOTAP chloride, is a cationic lipid widely used in liposomal formulations for nucleic acid delivery. Synthesis typically involves esterification of glycerol derivatives with oleoyl chloride [(9Z)-octadec-9-enoyl chloride], followed by quaternization with trimethylamine and chloride counterion exchange . Characterization methods include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation of oleoyl chains and quaternary ammonium groups.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for pharmaceutical-grade batches) .
- Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to evaluate liposome size and zeta potential (e.g., +30 to +50 mV for DNA complexation) .
Advanced: How can researchers optimize the molar ratio of this compound to nucleic acids to balance transfection efficiency and cytotoxicity?
Answer:
The optimal lipid-to-nucleic acid (N/P) ratio depends on the target cell type and nucleic acid size. For plasmid DNA, N/P ratios of 3:1 to 6:1 are common, while siRNA may require lower ratios (1.5:1 to 3:1) to minimize cytotoxicity. Key steps:
- Fluorescent labeling : Track cellular uptake using Cy3/Cy5-tagged nucleic acids.
- Dose-response assays : Measure transfection efficiency (e.g., luciferase reporter assays) vs. cytotoxicity (MTT or LDH assays) across N/P ratios.
- Competitive studies : Compare with DOTMA (a structurally similar cationic lipid) to identify differences in endosomal escape kinetics .
Basic: What analytical techniques are recommended for assessing the stability of liposomes formulated with this compound?
Answer:
Stability studies focus on preventing aggregation and lipid oxidation:
- Differential Scanning Calorimetry (DSC) : Monitors phase transitions of oleoyl chains (e.g., melting points near -20°C for unsaturated chains) .
- Thiobarbituric Acid Reactive Substances (TBARS) assay : Quantifies lipid peroxidation under oxidative stress.
- Long-term storage testing : Evaluate particle size and zeta potential at 4°C vs. -80°C over 6–12 months. Add antioxidants like α-tocopherol (0.1–0.5% w/w) to mitigate degradation .
Advanced: How do structural variations in the oleoyl chains (e.g., saturation level) affect membrane fusion and nucleic acid release?
Answer:
The (9Z)-octadec-9-enoyl (oleoyl) chains enhance membrane fluidity due to cis double bonds, promoting endosomal escape. Comparative approaches:
- Synthetic analogs : Replace oleoyl with saturated (stearoyl) or polyunsaturated (linoleoyl) chains.
- Fusion assays : Use Förster Resonance Energy Transfer (FRET) to quantify lipid mixing with endosomal membranes.
- Controlled degradation : Introduce pH-sensitive linkers (e.g., hydrazone bonds) to trigger nucleic acid release in acidic endosomes .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye irritation.
- Ventilation : Work in a fume hood due to potential respiratory sensitization.
- Waste disposal : Follow hazardous waste guidelines for quaternary ammonium compounds. Consult SDS sheets for first-aid measures (e.g., irrigation for skin contact) .
Advanced: How can contradictory data on lipid migration in multiphase systems (e.g., chocolate vs. liposomes) inform formulation design?
Answer:
In chocolate matrices, unsaturated triacylglycerides (TAGs) like 1,2-dioleoyl-3-linolein migrate through cocoa butter, causing fat bloom . Parallels in liposome research:
- Barrier design : Incorporate cholesterol (30–40 mol%) to reduce lipid mobility and leakage.
- Surface modification : Use PEGylation to sterically hinder lipid exchange with biological membranes.
- Microfluidic studies : Model migration kinetics using lipid bilayers under shear stress.
Basic: What are the validated methods for quantifying residual solvents or impurities in commercial batches?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect residual chloroform or methanol (common in lipid synthesis).
- EP/JP pharmacopeial standards : Follow guidelines for impurities (e.g., ≤0.1% for genotoxic agents) .
- Elemental analysis : Confirm chloride content via argentometric titration .
Advanced: How can molecular dynamics simulations resolve discrepancies in bilayer packing density vs. experimental data?
Answer:
- Force field selection : Use all-atom (e.g., CHARMM36) or coarse-grained (MARTINI) models to simulate lipid bilayers.
- Order parameters : Compare simulated SCD (deuterium order parameters) with experimental <sup>2</sup>H-NMR data.
- Free energy calculations : Predict nucleic acid encapsulation efficiency based on lipid headgroup charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
